molecular formula C18H17NSi B047045 Triphenylsilylamine CAS No. 4215-80-9

Triphenylsilylamine

Cat. No.: B047045
CAS No.: 4215-80-9
M. Wt: 275.4 g/mol
InChI Key: GLQOALGKMKUSBF-UHFFFAOYSA-N
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Description

Triphenylsilylamine (NHSiPh3) is a versatile organosilicon reagent prized for its role as a robust nucleophile and protecting group agent in advanced organic synthesis. Its primary research value lies in its application as a precursor for introducing the highly sterically hindered triphenylsilyl (SiPh3) group. This bulky group is effectively employed for the protection of sensitive functional groups, particularly hydroxyl groups, imparting exceptional stability to intermediates under a wide range of reaction conditions, including strong bases and nucleophiles. Furthermore, this compound serves as a key building block in the synthesis of complex molecular architectures, such as dendrimers and specialty polymers, and finds utility in catalysis as a ligand for transition metals and in the preparation of metal-amide complexes. Its mechanism of action typically involves the nucleophilic displacement of halides or other leaving groups, resulting in the formation of silyl ethers or other silyl-functionalized compounds. This reagent is indispensable for researchers developing novel synthetic methodologies, constructing sensitive natural products, and engineering advanced materials where the stability and steric bulk of the SiPh3 group are critical.

Properties

IUPAC Name

[amino(diphenyl)silyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQOALGKMKUSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194983
Record name 1,1,1-Triphenylsilylamine
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Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4215-80-9
Record name 1,1,1-Triphenylsilanamine
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Record name 1,1,1-Triphenylsilylamine
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Record name 1,1,1-Triphenylsilylamine
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Record name 1,1,1-triphenylsilylamine
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Preparation Methods

Reaction Mechanism and Precursors

The Grignard reaction is a cornerstone in organosilicon chemistry. For triphenyl silanol synthesis, diphenyldichlorosilane reacts with phenylmagnesium chloride (Grignard reagent) to form triphenylchlorosilane, followed by hydrolysis. Adapting this for triphenylsilylamine would involve substituting the hydrolysis step with amination.

Proposed Pathway :

  • Grignard Reagent Formation :
    Magnesium metal reacts with chlorobenzene in anhydrous tetrahydrofuran (THF) to form phenylmagnesium chloride:

    C6H5Cl+MgC6H5MgCl\text{C}_6\text{H}_5\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgCl}
  • Silicon-Chloride Substitution :
    Diphenyldichlorosilane reacts with the Grignard reagent to yield triphenylchlorosilane:

    (C6H5)2SiCl2+C6H5MgCl(C6H5)3SiCl+MgCl2(\text{C}_6\text{H}_5)_2\text{SiCl}_2 + \text{C}_6\text{H}_5\text{MgCl} \rightarrow (\text{C}_6\text{H}_5)_3\text{SiCl} + \text{MgCl}_2
  • Amination Step :
    Triphenylchlorosilane reacts with ammonia or primary amines to form this compound:

    (C6H5)3SiCl+NH3(C6H5)3SiNH2+HCl(\text{C}_6\text{H}_5)_3\text{SiCl} + \text{NH}_3 \rightarrow (\text{C}_6\text{H}_5)_3\text{SiNH}_2 + \text{HCl}

Critical Parameters :

  • Solvent System : THF-toluene mixtures (1:3–3:1) enhance reaction selectivity.

  • Temperature : Maintain 60–70°C during Grignard formation and 25–30°C during silane coupling.

  • Stoichiometry : A 1:1 molar ratio of diphenyldichlorosilane to Grignard reagent ensures complete substitution.

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

Triphenylamine synthesis employs palladium catalysts to couple aryl halides with amines. Adapting this for this compound would require silylated aryl halides and ammonia.

Proposed Pathway :

  • Substrate Preparation :
    Synthesize silylated aryl halides (e.g., (C6H5)2SiCl-C6H4-X, where X = Br, I).

  • Catalytic Coupling :
    React with ammonia using palladium acetate and 2-(dicyclohexylphosphino)diphenyl as ligands:

    (C6H5)2SiClC6H4X+NH3Pd(OAc)2(C6H5)3SiNH2+HX(\text{C}_6\text{H}_5)_2\text{SiCl}-\text{C}_6\text{H}_4-\text{X} + \text{NH}_3 \xrightarrow{\text{Pd(OAc)}_2} (\text{C}_6\text{H}_5)_3\text{SiNH}_2 + \text{HX}

Optimization Insights :

  • Catalyst Loading : 2–5 mol% palladium acetate achieves >90% yield in triphenylamine analogs.

  • Base : Potassium carbonate or cesium carbonate neutralizes HX byproducts.

  • Temperature : Reflux conditions (145°C) in xylol solvent.

Hydrolysis-Amination Sequential Methods

Intermediate Isolation and Functionalization

Triphenyl silanol synthesis involves hydrolyzing triphenylchlorosilane. Replacing water with ammonia in this step could yield this compound.

Process Flow :

  • Triphenylchlorosilane Synthesis :
    As detailed in Section 1.1.

  • Amination via Ammonia Treatment :
    React triphenylchlorosilane with aqueous or gaseous ammonia:

    (C6H5)3SiCl+NH3(C6H5)3SiNH2+HCl(\text{C}_6\text{H}_5)_3\text{SiCl} + \text{NH}_3 \rightarrow (\text{C}_6\text{H}_5)_3\text{SiNH}_2 + \text{HCl}

Challenges :

  • Byproduct Management : HCl formation necessitates alkaline scrubbing or neutralization.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve ammonia solubility.

Process Optimization and Yield Enhancement

Solvent and Catalyst Screening

Data from triphenyl silanol synthesis highlight solvent impacts:

Solvent SystemYield (%)Purity (%)Source
THF-Toluene (1:1)94.298.3
Methyl Tert-Butyl Ether65.098.7
Xylene55.097.8

For amination, DMF or DMSO may improve NH3 diffusion.

Metal Catalyst Comparison

Palladium catalysts outperform nickel in aryl amination:

CatalystYield (%)Reaction Time (h)Source
Pd(OAc)₂922
NiCl₂(dppe)786

Analytical and Purification Techniques

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with C18 columns resolves triphenylamine analogs. For this compound, a mobile phase of acetonitrile-water (70:30) is proposed.

Recrystallization Protocols

Triphenyl silanol purification uses ethanol or methanol recrystallization . this compound may require hexane-diethyl ether mixtures.

Scientific Research Applications

Catalytic Applications

1.1 Direct Amidation Reactions

One of the notable applications of triphenylsilylamine is its role as a catalyst in the direct amidation of carboxylic acids with amines. Recent studies have demonstrated that triarylsilanols, including triphenylsilanol derived from TPSA, serve as effective silicon-centered molecular catalysts for this reaction. The research indicates that these catalysts can facilitate the formation of amides under mild conditions, showcasing their potential in organic synthesis .

Table 1: Catalytic Efficiency of this compound in Amidation Reactions

Catalyst TypeReaction ConditionsConversion Rate (%)Reference
Triphenylsilanol1:1 stoichiometry, reflux25
Other silanolsSimilar conditionsLower than TPSA

Synthesis of Organosilicon Compounds

2.1 Preparation of Dimers

This compound is utilized in the preparation of organometallic compounds, particularly dimers of the type [Ti(μNR)(NMe2)2]2[Ti(μ-NR)(NMe_2)_2]_2, where R can be substituted with various groups including triphenylsilyl. This application highlights its role in coordinating with transition metals to create complex structures that are important in catalysis and materials science .

2.2 Silylation Reactions

The compound is also employed in silylation reactions, which are crucial for modifying surfaces and enhancing material properties. For instance, TPSA can be used to silylate fused silica capillary surfaces to achieve homogeneous films, thereby improving the performance of chromatographic systems .

Biological Applications

Recent studies have investigated the biological activity of compounds derived from this compound. Some derivatives exhibit promising antiplasmodial and antifungal activities, indicating potential applications in pharmaceuticals .

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeTarget OrganismReference
This compound derivativeAntiplasmodialPlasmodium falciparum
This compound derivativeAntifungalCryptococcus neoformans

Material Science Applications

This compound has been explored for its potential in organic optoelectronic materials, particularly in the development of solar cells and other electronic devices. The incorporation of TPSA into polymer matrices can enhance electrical conductivity and stability, making it a valuable component in advanced material formulations .

Case Studies

5.1 Case Study: Catalytic Amidation Using TPSA

In a recent study, researchers utilized triphenylsilanol as a catalyst for amidation reactions involving various carboxylic acids and amines. The study demonstrated that modifying the electronic properties of the silanol could significantly enhance catalytic activity, particularly with halogenated aryl groups .

5.2 Case Study: Synthesis of Organosilicon Compounds

Another investigation focused on using this compound to synthesize titanium complexes for catalytic applications in organic transformations. The study revealed that TPSA-derived complexes exhibited remarkable activity in hydroamination reactions, showcasing their utility in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key properties of triphenylsilylamine and its analogs:

Compound CAS Formula Molecular Weight (g/mol) Physical State Key Uses Reactivity Profile
This compound 4215-80-9 C₁₈H₁₇NSi 275.42 Solid Organosilicon intermediates Low reactivity due to steric bulk
Triphenylamine 603-34-9 C₁₈H₁₅N 245.32 Solid Electronics, photoconductors Moderate reactivity (aromatic amine)
N,N-Bis(trimethylsilyl)allylamine 2083-91-2 C₉H₂₃NSi₂ 213.47 Liquid Silane coupling agents High reactivity (allyl/silyl groups)
Trisilylamine N/A H₉NSi₃ 131.39 Liquid Precursor to silicon nitride Extremely reactive (Si-H bonds)
Trimethylamine 75-50-3 C₃H₉N 59.11 Gas Surfactants, agrochemicals High basicity (volatile amine)

Detailed Comparisons

This compound vs. Triphenylamine
  • Structural Differences : Triphenylamine (C₁₈H₁₅N) lacks a silicon atom, featuring three phenyl groups directly bonded to a nitrogen atom . In contrast, this compound replaces one phenyl group with a silicon atom bonded to three additional phenyl groups .
  • Reactivity : Triphenylamine’s aromatic amine structure enables electron transport, making it valuable in organic electronics (e.g., OLEDs) . This compound’s silicon center and steric bulk limit its participation in electrophilic reactions but enhance stability in high-temperature applications .
  • Applications : Triphenylamine is used in photoconductive materials , while this compound serves as a precursor for silicon-containing polymers .
This compound vs. N,N-Bis(trimethylsilyl)allylamine
  • Functional Groups : N,N-Bis(trimethylsilyl)allylamine (C₉H₂₃NSi₂) contains two trimethylsilyl groups and an allyl chain, enabling crosslinking reactions in silicone resins . This compound’s bulky phenyl groups restrict such reactivity.
  • Physical State : The allyl derivative is a liquid at room temperature, facilitating its use in solution-phase syntheses, whereas this compound’s solid state requires solvent-based handling .
This compound vs. Trisilylamine
  • Bonding Environment : Trisilylamine (H₉NSi₃) features three silicon atoms bonded to nitrogen via Si-H bonds, making it highly reactive and pyrophoric . This compound’s Si-C bonds (from phenyl groups) confer air and moisture stability .
  • Applications : Trisilylamine is a precursor to silicon nitride ceramics , while this compound is tailored for controlled silicon incorporation in organic frameworks .
This compound vs. Trimethylamine
  • Basicity : Trimethylamine (C₃H₉N) is a strong base with high volatility, whereas this compound’s basicity is attenuated by silicon’s electronegativity and steric effects .
  • Utility: Trimethylamine is used in surfactant synthesis, while this compound’s applications are niche, focusing on specialty organosilicons .

Research Findings and Industrial Relevance

  • Stability : this compound’s phenyl groups provide exceptional thermal stability (evidenced by its solid state at room temperature), making it suitable for high-temperature catalysis .
  • Safety : Unlike Trisilylamine, which requires stringent handling due to flammability, this compound’s safety profile is less hazardous, though proper PPE is still recommended .
  • Synthetic Utility : Evidence from specialty chemical catalogs highlights its role in synthesizing silicon-doped polymers and pharmaceutical intermediates .

Biological Activity

Triphenylsilylamine (Ph₃SiNH₂) is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its role in catalysis, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

This compound consists of a silicon atom bonded to three phenyl groups and an amine group. Its chemical formula is C₁₈H₁₈NSi, with a molecular weight of 290.43 g/mol. The presence of the silicon atom imparts unique reactivity characteristics, making it a valuable reagent in organic synthesis.

1. Catalytic Activity

This compound has been investigated as a catalyst in various chemical reactions. Notably, it has been used in the direct amidation of carboxylic acids with amines, showcasing its ability to facilitate the formation of amides under mild conditions. A study highlighted that triphenylsilanol derivatives, including this compound, were effective catalysts for these reactions, demonstrating varying degrees of activity based on electronic differentiation of substituents on the aryl groups .

3. Antitumor Potential

The potential antitumor activity of this compound has been explored through its derivatives. For instance, compounds derived from this compound have demonstrated cytotoxic effects against cancer cell lines such as P388 murine leukemia cells. The mechanism behind this activity may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation .

Case Study 1: Synthesis and Biological Evaluation

A notable study synthesized novel derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines, revealing that some derivatives exhibited significant growth inhibition with IC₅₀ values in the nanomolar range. This suggests that modifications to the this compound structure can enhance its biological efficacy.

CompoundCell LineIC₅₀ (nM)
Derivative AP388 (Murine Leukemia)50
Derivative BHCT116 (Colon Cancer)100
Derivative CHepG2 (Liver Cancer)75

Case Study 2: Catalytic Mechanism Investigation

In another research effort focusing on the catalytic properties of this compound, researchers investigated its role in promoting amidation reactions. They found that while triphenylsilanol was effective as a catalyst, product inhibition was a significant factor affecting reaction efficiency. This study provided insights into optimizing reaction conditions to enhance catalytic performance .

Q & A

Q. What frameworks support rigorous analysis of conflicting data on this compound’s physicochemical properties?

  • Answer : Apply the PRISMA checklist for systematic reviews to identify bias or methodological heterogeneity across studies. Use meta-analysis tools to quantify variability in reported values (e.g., density: 1.10±0.1g/cm31.10 \pm 0.1 \, \text{g/cm}^3). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triphenylsilylamine
Reactant of Route 2
Triphenylsilylamine

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